molecular formula C12H16F6N4O5 B1435764 3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate CAS No. 2109435-79-0

3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate

Cat. No. B1435764
CAS RN: 2109435-79-0
M. Wt: 410.27 g/mol
InChI Key: YLYHHFINLFZZKK-UHFFFAOYSA-N
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Description

“3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a structural derivative of beta-amino acid . This compound is also known as Carcinine dihydrochloride .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of interest in recent years due to their wide range of applications. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of “3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate” includes an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogens and a carbonyl group . The molecular weight of a similar compound, “3-amino-N-2-(1H-imidazol-4-yl)ethyl propanamide dihydrochloride”, is 255.14 .

Scientific Research Applications

Antibacterial Activity

A study by Tumosienė et al. (2012) explored the synthesis of azole derivatives from a related compound, 3-[(4-methylphenyl)amino]propanehydrazide, and its derivatives. They found that two of the synthesized compounds exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Anticancer Activity

Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and tested their anticancer activity. They observed that these compounds were more cytotoxic against the glioblastoma U-87 cell line than the MDA-MB-231 cell line (Tumosienė et al., 2020).

Corrosion Inhibition

Srivastava et al. (2017) studied novel amino acids based corrosion inhibitors, including derivatives of 1H-imidazol-3-ium-1-yl. They found these compounds to be effective in inhibiting corrosion, with one derivative showing an inhibition efficiency of 96.08% (Srivastava et al., 2017).

Electrophysiological Activity

A study by Morgan et al. (1990) on N-substituted imidazolylbenzamides, which include the 1H-imidazol-1-yl moiety, showed that these compounds have potential as class III electrophysiological agents. This indicates their potential use in cardiac arrhythmia treatments (Morgan et al., 1990).

Urease Inhibition

Abbasi et al. (2020) synthesized bi-heterocyclic propanamides with the aim of inhibiting urease. Their results showed that these compounds, which include 1,3-thiazol-4-yl and 1,3,4-oxadiazol-2-yl groups, were very effective in inhibiting this enzyme (Abbasi et al., 2020).

Safety and Hazards

The compound “3-amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate” may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Imidazole-containing compounds have a broad range of applications and are key components in many functional molecules. They are used in medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products . Therefore, the development of new synthetic methodologies and the exploration of their biological activities could be potential future directions .

properties

IUPAC Name

3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2C2HF3O2/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;2*3-2(4,5)1(6)7/h5-6H,1-4,9H2,(H,10,12)(H,11,13);2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYHHFINLFZZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F6N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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